Cas no 79478-02-7 (4-(Trifluoromethyl)phenylglyoxylic acid)

4-(Trifluoromethyl)phenylglyoxylic acid structure
79478-02-7 structure
Product Name:4-(Trifluoromethyl)phenylglyoxylic acid
Número CAS:79478-02-7
MF:C9H5F3O3
Megavatios:218.129413366318
CID:1797780
PubChem ID:21714237
Update Time:2025-04-24

4-(Trifluoromethyl)phenylglyoxylic acid Propiedades químicas y físicas

Nombre e identificación

    • Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-
    • α-Oxo-4-(trifluoromethyl)benzeneacetic acid (ACI)
    • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(Trifluoromethyl)phenylglyoxylic acid
    • Renchi: 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
    • Clave inchi: CEUHHKLWSQKEFI-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C1C=CC(C(F)(F)F)=CC=1)=O)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3

4-(Trifluoromethyl)phenylglyoxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T193405-50mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid
79478-02-7
50mg
$ 105.00 2022-06-03
TRC
T193405-100mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid
79478-02-7
100mg
$ 175.00 2022-06-03
Apollo Scientific
PC32904-250mg
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 96%
250mg
£60.00 2023-09-02
Apollo Scientific
PC32904-1g
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 96%
1g
£150.00 2023-09-02
eNovation Chemicals LLC
Y1086751-250mg
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
250mg
$220 2022-10-20
eNovation Chemicals LLC
Y1086751-1g
oxo[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
1g
$460 2022-10-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1294422-250mg
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
250mg
¥982.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1294422-1g
2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 97%
1g
¥2721.00 2024-07-28
Enamine
EN300-1165418-1.0g
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95%
1g
$0.0 2023-06-08
Enamine
EN300-1165418-50mg
2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
79478-02-7 95.0%
50mg
$193.0 2023-10-03

4-(Trifluoromethyl)phenylglyoxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
Referencia
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Pyridine ,  Selenium dioxide
Referencia
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Referencia
Electronic and Functional Scope of Boronic Acid Derived Salicylidenehydrazone (BASHY) Complexes as Fluorescent Dyes
Alcaide, Maria M.; Santos, Fabio M. F.; Pais, Vania F.; Carvalho, Joana Ines ; Collado, Daniel; et al, Journal of Organic Chemistry, 2017, 82(14), 7151-7158

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referencia
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referencia
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylammonium iodide ,  Iron Solvents: Acetonitrile ,  Water ;  12 h, 90 °C
Referencia
Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite
Song, Tao ; Ma, Zhiming; Wang, Xiaoxue; Yang, Yong, Organic Letters, 2021, 23(15), 5917-5921

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Referencia
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis of unnatural α-amino acid derivatives via light-mediated radical decarboxylative processes
Merkens, Kay; Aguilar Troyano, Francisco Jose; Djossou, Jonas; Gomez-Suarez, Adrian, Advanced Synthesis & Catalysis, 2020, 362(12), 2354-2359

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 - 6 h, 110 °C → 90 °C
Referencia
A metal-free and additive-free facile method for the synthesis of 1H-Perimidines
Li, Suzhen; Shang, Suqin; Zhang, Xiuyu; Guo, Mengyi; Ma, Wanqian; et al, Tetrahedron Letters, 2023, 129,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referencia
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referencia
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Referencia
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water
Referencia
The synthesis and structure-activity relationships of 1,3-diaryl 1,2,4-(4H)-triazol-5-ones: A new class of calcium-dependent, large conductance, potassium (maxi-k) channel opener targeted for urge urinary incontinence
Hewawasam, Piyasena; Erway, Matthew; Thalody, George; Weiner, Harvey; Boissard, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(7), 1117-1120

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt → 120 °C; 1 h, 120 °C; 120 °C → 90 °C; 4 h, 90 °C
Referencia
Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization
He, Xianglong; Jia, Wei; Gao, Yanjing; Jiang, Shengling; Nie, Jun; et al, European Polymer Journal, 2022, 167,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, 0 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C
1.4 Reagents: Dimethyl sulfide ;  2 h, 0 °C
Referencia
Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur
Saito, Masato; Murakami, Sho; Nanjo, Takeshi ; Kobayashi, Yusuke ; Takemoto, Yoshiji, Journal of the American Chemical Society, 2020, 142(18), 8130-8135

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Pyridine ,  Selenium dioxide ;  overnight, 90 - 110 °C
Referencia
Visible-Light-Mediated Decarboxylation/Oxidative Amidation of α-Keto Acids with Amines under Mild Reaction Conditions Using O2
Liu, Jie; Liu, Qiang; Yi, Hong; Qin, Chu; Bai, Ruopeng; et al, Angewandte Chemie, 2014, 53(2), 502-506

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids
Ni, Hangcheng; Shi, Xingzi; Li, Yu; Zhang, Xiaoning; Zhao, Jingwei; et al, Organic & Biomolecular Chemistry, 2020, 18(33), 6558-6563

4-(Trifluoromethyl)phenylglyoxylic acid Raw materials

4-(Trifluoromethyl)phenylglyoxylic acid Preparation Products

Proveedores recomendados
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd